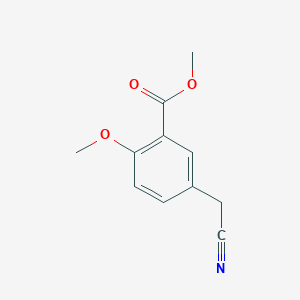

Methyl 5-(cyanomethyl)-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(cyanomethyl)-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-6-12)7-9(10)11(13)15-2/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSDGRMADKXDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600413 | |

| Record name | Methyl 5-(cyanomethyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24550-59-2 | |

| Record name | Methyl 5-(cyanomethyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Methyl 5 Cyanomethyl 2 Methoxybenzoate

Strategies for Direct Cyanomethylation and Formation of the Cyanomethyl Moiety

The introduction of a cyanomethyl group onto an aromatic ring is a key transformation in the synthesis of methyl 5-(cyanomethyl)-2-methoxybenzoate. This can be achieved through several modern synthetic methods, including transition metal-catalyzed cross-coupling reactions, radical-mediated processes, and organocatalytic approaches. A common strategy involves the cyanomethylation of a pre-functionalized aromatic ring, such as a halogenated derivative.

Transition Metal-Catalyzed Approaches to Cyanomethylation

Transition metal catalysis, particularly with palladium, offers a robust and versatile method for the formation of carbon-carbon bonds, including the introduction of a cyanomethyl group. A plausible and widely applicable route to this compound is the palladium-catalyzed cyanomethylation of an aryl halide precursor, such as methyl 5-bromo-2-methoxybenzoate.

A notable example of a palladium-catalyzed cyanomethylation of aryl halides involves a domino Suzuki coupling-isoxazole fragmentation. In this one-pot protocol, an aryl halide is reacted with an isoxazole-4-boronic acid pinacol (B44631) ester. The reaction proceeds through an initial Suzuki coupling, followed by a base-induced fragmentation of the isoxazole (B147169) ring and subsequent deformylation to yield the arylacetonitrile. chemicalbook.comnih.govorganic-chemistry.org While a direct application to methyl 5-bromo-2-methoxybenzoate is not explicitly detailed in the literature, the broad substrate scope of this reaction, encompassing various aryl bromides, suggests its potential applicability. chemicalbook.comorganic-chemistry.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(dppf) | KF | DMSO/H₂O | 130 | up to 88 | chemicalbook.comnih.govorganic-chemistry.org |

Another approach involves the use of acetonitrile (B52724) as the cyanomethyl source in palladium-catalyzed reactions. The cross-coupling of aryl bromides with acetonitrile has been reported, offering a more direct method for cyanomethylation. rsc.org Nickel-catalyzed methods have also emerged as a powerful alternative, utilizing acetonitrile as a non-hazardous and readily available cyanomethyl source for the cyanation of various aryl halides, including chlorides, fluorides, bromides, and iodides. x-mol.com

Radical Cyanomethylation via Cascade-Fragmentation and other Routes

Radical cyanomethylation presents an alternative pathway for introducing the cyanomethyl moiety, often under mild reaction conditions. These methods typically involve the generation of a cyanomethyl radical, which then reacts with the aromatic substrate.

One innovative approach involves a cascade-fragmentation of a vinyl azide (B81097) reagent, which can be initiated by various radical precursors under photoredox catalysis or other classical radical generation methods. organic-chemistry.org This technique allows for the efficient introduction of cyanomethyl groups into a range of substrates. While direct examples on benzoate (B1203000) esters are not prevalent, the methodology has been shown to be effective for the late-stage cyanomethylation of complex molecules.

Computational studies have also explored the mechanism of metal-free radical cyanomethylation of aryl alkynoates with acetonitrile, initiated by a radical initiator like tert-butyl peroxybenzoate (TBPB). rsc.org This suggests the feasibility of generating cyanomethyl radicals from acetonitrile and their subsequent reaction with aromatic systems. The applicability of such methods to electron-deficient arenes, like benzoate esters, would depend on the specific reaction conditions and the nature of the radical intermediates. nih.gov

Organocatalytic Methods for Cyanomethyl Group Incorporation

Organocatalysis offers a metal-free alternative for various chemical transformations, including the introduction of cyano-containing groups. While direct organocatalytic cyanomethylation of aryl halides is a developing area, related methodologies provide insights into potential strategies.

For instance, visible light-mediated heterogeneous photocatalysis using a recyclable semiconductor photocatalyst has been employed for the cyanomethylarylation of alkenes with acetonitrile. beilstein-journals.org Although this method is demonstrated on alkenes, it showcases the potential of using acetonitrile as a cyanomethyl source under organocatalytic conditions. Furthermore, direct C-H cyanation of arenes via organic photoredox catalysis has been achieved, offering a direct functionalization approach that could potentially be adapted for the synthesis of the target molecule. nih.gov

Synergistic rhodium and silane (B1218182) catalysis has been developed for the regio- and enantioselective allylic cyanomethylation with acetonitrile, highlighting innovative ways to activate acetonitrile for nucleophilic attack. dicp.ac.cn While not directly applicable to aryl halides, these advancements in activating acetonitrile could inspire the development of future organocatalytic cyanomethylation methods for aromatic systems.

Synthesis of the Methyl Methoxybenzoate Core

The synthesis of the this compound core can be approached in two main ways: by introducing the cyanomethyl group onto a pre-existing methyl 2-methoxybenzoate (B1232891) ring, or by constructing the ester and methoxy (B1213986) functionalities on a benzene (B151609) ring already bearing a cyanomethyl or a precursor group. The former approach is generally more common.

Esterification and O-Methylation Techniques for Methoxybenzoates

The formation of the methyl ester and the methoxy ether are fundamental steps in constructing the core of the target molecule.

Fischer-Speier Esterification: This is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst. organic-chemistry.orgmdpi.commasterorganicchemistry.comlibretexts.org Methyl 2-methoxybenzoate can be prepared by the esterification of 2-methoxybenzoic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid. chemicalbook.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com

O-Methylation: The methoxy group can be introduced by the O-methylation of a corresponding hydroxy compound. For example, methyl 2-methoxybenzoate can be synthesized from methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). google.com A patent describes a process where salicylic (B10762653) acid is reacted with dimethyl sulfate (B86663) in the presence of a base and a solvent to produce methyl 2-methoxybenzoate. google.com This method involves the simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group. Alternatively, selective O-methylation of a pre-formed ester like methyl 2-hydroxybenzoate can be achieved using various methylating agents.

| Starting Material | Reagents | Catalyst/Base | Solvent | Key Transformation | Reference |

| 2-Methoxybenzoic Acid | Methanol | H₂SO₄ | - | Fischer Esterification | chemicalbook.com |

| Salicylic Acid | Dimethyl Sulfate | K₂CO₃ | Acetone | Esterification & O-Methylation | google.com |

| Methyl Salicylate | Dimethyl Sulfate | Base | - | O-Methylation | google.com |

| o-Anisic acid | Dimethyl carbonate | Zeolite NaY-Bf | Autoclave | Methylation | chemicalbook.com |

Functionalization of the Benzoate Ring (e.g., Halogenation)

To prepare the benzoate core for the introduction of the cyanomethyl group via cross-coupling reactions, functionalization of the aromatic ring, most commonly through halogenation, is a necessary step.

The bromination of methyl 2-methoxybenzoate is a key step to produce the precursor methyl 5-bromo-2-methoxybenzoate. The methoxy group is an ortho-, para-director and activating, while the methyl ester group is a meta-director and deactivating. In this case, the directing effects of the methoxy group are dominant, leading to substitution at the position para to the methoxy group (the 5-position). The reaction of methyl benzoate with bromine can be influenced by the reaction conditions. wordpress.com Specific conditions for the bromination of methyl 2-methoxybenzoate to selectively yield the 5-bromo isomer would typically involve an electrophilic bromine source and a suitable solvent.

Another related functionalization is the bromination of the methyl group on a toluene (B28343) derivative, which can then be converted to a cyanomethyl group. For instance, the radical bromination of methyl 3-methoxy-4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like AIBN or under UV irradiation yields methyl 4-(bromomethyl)-3-methoxybenzoate. google.com This bromomethyl derivative can then undergo nucleophilic substitution with a cyanide source to introduce the cyanomethyl group.

Precursor Chemistry to this compound

The synthesis of the target compound relies heavily on the availability and reactivity of key precursors. The following sections detail the synthetic routes starting from various related benzoic acid and methoxybenzoate intermediates.

Synthesis from Methyl 5-formyl-2-methoxybenzoate

A primary and logical precursor is Methyl 5-formyl-2-methoxybenzoate, where the formyl (aldehyde) group at the 5-position serves as a handle for conversion into the cyanomethyl group. While a direct one-step conversion of an aromatic aldehyde to a cyanomethyl group is uncommon, it can be achieved through a multi-step sequence.

A plausible synthetic pathway involves two main transformations:

Reduction of the Aldehyde: The formyl group is first reduced to a hydroxymethyl group (-CH₂OH). This is a standard transformation commonly achieved with reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Conversion to the Nitrile: The resulting alcohol is then converted into the cyanomethyl group. This is typically done by first transforming the alcohol into a better leaving group, such as a tosylate or a halide (e.g., a benzyl (B1604629) chloride or bromide), followed by nucleophilic substitution with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).

Alternatively, the aldehyde can be converted directly to the corresponding nitrile (-CN) via reactions like the Schmidt reaction using azidotrimethylsilane. nih.gov This would yield Methyl 5-cyano-2-methoxybenzoate. Subsequent reduction of the nitrile to a primary amine followed by Sandmeyer-type reactions could also be explored, though this is a more circuitous route.

Derivation from Halogenated Methoxybenzoate Intermediates

Another effective strategy begins with a halogenated precursor, such as Methyl 5-bromo-2-methoxybenzoate or Methyl 5-chloro-2-methoxybenzoate. The halogen atom, typically bromine, serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions.

The introduction of the cyanomethyl group can be accomplished via palladium-catalyzed cyanomethylation. nih.gov This modern synthetic method allows for the direct coupling of an aryl halide with a cyanomethyl source. One established protocol utilizes a domino reaction sequence involving a Suzuki coupling with an isoxazole-based boronic acid pinacol ester, which then fragments in situ to yield the arylacetonitrile product. nih.govorganic-chemistry.orgthieme-connect.com This one-pot procedure is effective for a wide range of aryl bromides and tolerates various functional groups. nih.gov

Table 1: Example Conditions for Palladium-Catalyzed Cyanomethylation of Aryl Halides nih.gov

| Component | Role | Example Reagent/Condition |

|---|---|---|

| Aryl Halide | Starting Material | Methyl 5-bromo-2-methoxybenzoate |

| Cyanomethyl Source | Coupling Partner | Isoxazole-4-boronic acid pinacol ester |

| Catalyst | Cross-coupling | PdCl₂(dppf) |

| Base | Fragmentation | Potassium Fluoride (KF) |

| Solvent | Reaction Medium | DMSO/H₂O |

| Temperature | Reaction Condition | 130 °C |

Related Benzoic Acid and Methoxybenzoate Precursors

The key intermediates discussed above are themselves synthesized from more fundamental building blocks. The precursor chemistry traces back to salicylic acid and its derivatives.

The synthesis of Methyl 5-formyl-2-methoxybenzoate is well-documented and typically starts from Methyl 2-methoxybenzoate (also known as methyl o-anisate). prepchem.com The formyl group is introduced onto the aromatic ring via an electrophilic formylation reaction. One common method is the Duff reaction, which uses hexamethylenetetramine in an acidic medium like trifluoroacetic acid. prepchem.com Another patented method uses urotropine in methanesulfonic acid, achieving high yields. google.com

Table 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate from Methyl 2-methoxybenzoate prepchem.comgoogle.com

| Method | Formylating Agent | Acid/Solvent | Yield |

|---|---|---|---|

| Duff Reaction Variant | Hexamethylenetetramine | Trifluoroacetic acid | Not specified |

| Patented Method | Urotropine | Methanesulfonic acid | 94% |

The precursor Methyl 2-methoxybenzoate is readily prepared from either salicylic acid or its ester, methyl salicylate. google.com The synthesis involves the methylation of the phenolic hydroxyl group. This is typically achieved using a methylating agent like dimethyl sulfate or iodomethane (B122720) in the presence of a base such as potassium carbonate. google.comchemicalbook.com

This synthetic lineage highlights a versatile and multi-step pathway starting from simple, commercially available benzoic acids to construct the complex framework required for this compound.

Compound Index

Elucidation of Reaction Mechanisms and Kinetics in Transformations Involving Methyl 5 Cyanomethyl 2 Methoxybenzoate

Mechanistic Pathways of Cyanomethylation Reactions

Cyanomethylation, the process of introducing a cyanomethyl (–CH₂CN) group, can proceed through various mechanistic pathways. nih.govresearchgate.net While specific studies on Methyl 5-(cyanomethyl)-2-methoxybenzoate are not extensively detailed in the available literature, mechanisms can be inferred from studies on analogous aromatic compounds. These reactions are broadly categorized into metal-free radical processes and metal-catalyzed pathways. nih.govencyclopedia.pub

Metal-free cyanomethylation reactions often proceed via a radical mechanism, particularly when initiated by thermal decomposition of peroxides like tert-butyl peroxybenzoate (TBPB). encyclopedia.pubrsc.org This approach is a powerful tool in organic synthesis due to its atom economy and the avoidance of expensive or toxic metal catalysts. encyclopedia.pub

The generally accepted mechanism, which can be extrapolated to the synthesis of aromatic acetonitriles, involves several key steps: encyclopedia.pubrsc.org

Initiation: High temperatures cause the homolytic cleavage of an initiator, such as TBPB, to generate a benzoyloxy radical and a tert-butoxy (B1229062) radical. encyclopedia.pubrsc.org Computational studies have shown that the bond dissociation energy (Gibbs free energy) for TBPB decomposition is relatively low, facilitating this initiation at elevated temperatures. nih.govrsc.org

Radical Generation: The highly reactive tert-butoxy radical then abstracts a hydrogen atom from acetonitrile (B52724) (CH₃CN), which often serves as both the cyanomethyl source and the solvent. nih.govrsc.org This H-abstraction generates the key cyanomethyl radical (•CH₂CN). encyclopedia.pubrsc.org

Propagation: The cyanomethyl radical, which is electrophilic, attacks the aromatic ring of a precursor molecule, such as Methyl 2-methoxybenzoate (B1232891). rsc.orgrsc.org This addition would likely occur at the position para to the activating methoxy (B1213986) group, leading to the formation of a radical intermediate.

Termination/Product Formation: The radical intermediate is then oxidized and deprotonated to restore aromaticity and yield the final product, this compound. rsc.org Control experiments conducted in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) have confirmed that these thermal cyanomethylation reactions proceed via a radical process. rsc.org

Recent advancements have also described novel methods for radical cyanomethylation initiated by the cascade-fragmentation of vinyl azide (B81097) reagents, which can introduce cyanomethyl groups into a range of substrates, including those with α-carbonyl and aryl functionalities, under photoredox catalysis or non-catalytic conditions. rsc.orgnih.gov

Metal-ligand cooperativity (MLC) describes a reaction mode where both the metal center and the ligand are actively involved in bond-making or bond-breaking steps. wikipedia.org This bifunctional catalysis is distinct from reactions where the ligand is merely a spectator. wikipedia.org MLC is frequently employed in hydrogenation, dehydrogenation, and various C-C bond-forming reactions. wikipedia.orgnih.gov

In the context of cyanomethylation, transition metals like iron (Fe), copper (Cu), and nickel (Ni) have been used to catalyze the reaction. encyclopedia.pub For instance, an FeCl₂-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile and an oxidant has been reported. encyclopedia.pub A proposed mechanism involves the following:

Generation of a cyanomethyl radical via oxidation of acetonitrile, facilitated by the iron catalyst.

Two potential pathways for the radical's interaction with the substrate:

Direct attack of the cyanomethyl radical on the aromatic ring to form a radical intermediate, which is then oxidized by Fe(III) to the product, regenerating the Fe(II) catalyst. encyclopedia.pub

Coordination of the FeCl₂ to the substrate (e.g., an amino group), followed by reaction with the cyanomethyl radical. encyclopedia.pub The catalyst is subsequently released as the cyanomethyl group is transferred to the ring. encyclopedia.pub

Such a cooperative mechanism could be envisioned for the cyanomethylation of a precursor to this compound. The metal could coordinate to the methoxy or ester group, directing the cyanomethyl radical attack and facilitating the subsequent oxidation and deprotonation steps to form the final product. The choice of ligands on the metal catalyst is crucial, as they can influence reactivity and selectivity. nih.gov

Certain complex cyanomethylation reactions can involve skeletal rearrangements. A notable example is the metal-free cyanomethylation and cyclization of aryl alkynoates, which proceeds through a spiro-radical intermediate. nih.govrsc.org A computational study on this reaction revealed a key 1,2-ester migration step. nih.govrsc.org

The proposed pathway is as follows:

An initial electrophilic attack of the cyanomethyl radical on the alkyne C-C triple bond forms an alkenyl radical. rsc.org

This is followed by an intramolecular spirocyclization to give a spiro-radical intermediate. rsc.org

Instead of forming a discrete carboxyl radical, a 1,2-ester migration occurs in a barrierless process to yield a more stable radical intermediate. nih.gov

This intermediate is then oxidized to form the final cyano-containing coumarin (B35378) product. rsc.org

While this specific rearrangement applies to the synthesis of coumarins from aryl alkynoates, it highlights the possibility of rearrangement-based mechanisms in transformations involving ester functionalities. A similar rearrangement could potentially be involved in side reactions or alternative pathways during the synthesis or subsequent transformation of this compound under radical conditions.

Reaction Kinetics and Transition State Analyses

The feasibility and rate of a chemical reaction are governed by its kinetics, which are often elucidated through computational transition state analyses. Density Functional Theory (DFT) and high-level coupled-cluster methods are powerful tools for investigating reaction mechanisms, providing insights into the energies of intermediates and transition states. nih.govrsc.org

For the metal-free radical cyanomethylation of aryl alkynoates, computational studies have mapped out the free energy profile of the reaction pathway. nih.gov These analyses help identify the rate-determining step and compare the favorability of competing pathways.

The table below presents calculated reaction free energies and barriers for key steps in a proposed radical cyanomethylation pathway, based on the study of aryl alkynoates. nih.gov These values serve as a model for understanding the kinetics of similar radical cyanomethylation reactions.

| Step Description | Reactant(s) | Product(s) / Intermediate(s) | Reaction Free Energy (kcal/mol) | Reaction Barrier (kcal/mol) |

| Initiation | TBPB | Benzoyloxy radical + t-butoxy radical | 30.8 | No transition state found |

| H-Abstraction | t-butoxy radical + Acetonitrile | t-butanol + Cyanomethyl radical | -20.6 | 6.5 |

| Radical Attack | Cyanomethyl radical + Aryl alkynoate | Alkenyl radical intermediate | -24.2 | 6.9 |

| Spirocyclization | Alkenyl radical intermediate | Spiro-radical intermediate | -11.1 | 14.5 |

| 1,2-Ester Migration | Spiro-radical intermediate | Rearranged radical intermediate | -0.4 | Barrierless |

| Oxidation | Rearranged radical intermediate | Final Product + H• | 17.1 | 26.0 |

Data sourced from a computational study on the metal-free cyanomethylation of aryl alkynoates. nih.gov The values are illustrative for a model system and would vary for the specific case of this compound.

From this data, several key kinetic insights emerge:

The initial decomposition of the TBPB initiator has a high reaction free energy, indicating that significant thermal energy is required to start the reaction, consistent with the high temperatures used experimentally. nih.gov

The electrophilic attack of the cyanomethyl radical on the substrate has a relatively low activation barrier (6.9 kcal/mol), suggesting this step is fast. nih.gov

The proposed 1,2-ester migration is shown to be highly favorable, proceeding without an energy barrier, making it a kinetically feasible process if a suitable spiro-intermediate can be formed. nih.gov

These computational findings provide a quantitative basis for understanding the reaction mechanism and are invaluable for optimizing reaction conditions to favor the desired product formation in transformations involving compounds like this compound.

Derivatization and Functional Group Interconversions of Methyl 5 Cyanomethyl 2 Methoxybenzoate

Chemical Transformations of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a highly versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amines, and various nitrogen-containing heterocycles.

Hydrolysis to Carboxylic Acids and Derivatives

The nitrile functionality of the cyanomethyl group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This transformation is a common and well-established method in organic synthesis. The resulting product, 2-(4-methoxy-3-(methoxycarbonyl)phenyl)acetic acid, is a valuable intermediate for the synthesis of more complex molecules.

Acid-Catalyzed Hydrolysis: Treatment of Methyl 5-(cyanomethyl)-2-methoxybenzoate with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water and heat, will lead to the formation of the corresponding carboxylic acid. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide. This reaction typically yields the carboxylate salt, which upon acidification, provides the desired carboxylic acid.

The resulting carboxylic acid can be further derivatized to form esters, amides, or acid chlorides, opening up a wide array of synthetic possibilities.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺ | 2-(4-methoxy-3-(methoxycarbonyl)phenyl)acetic acid |

| This compound | H₂SO₄ (aq), Δ | 2-(4-methoxy-3-(methoxycarbonyl)phenyl)acetic acid |

Reduction to Amine Derivatives

The cyanomethyl group can be readily reduced to a primary amine, yielding 2-(4-methoxy-3-(methoxycarbonyl)phenyl)ethan-1-amine. This transformation is of significant interest as it introduces a basic nitrogen atom, which is a key feature in many biologically active compounds.

A variety of reducing agents can be employed for this purpose:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. It is often considered a "clean" reduction method as the only byproduct is water.

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can effectively reduce the nitrile to the corresponding amine. These reactions are typically carried out in anhydrous ethereal solvents.

The resulting primary amine can be further functionalized through reactions such as acylation, alkylation, and sulfonylation to produce a wide range of amine derivatives.

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, Pd/C, Ethanol | 2-(4-methoxy-3-(methoxycarbonyl)phenyl)ethan-1-amine |

| This compound | 1. LiAlH₄, THF 2. H₂O | 2-(4-methoxy-3-(methoxycarbonyl)phenyl)ethan-1-amine |

Cyclization and Nitrogen-Containing Heterocycle Formation

The cyanomethyl group, in conjunction with the adjacent aromatic ring, provides a structural motif that is amenable to cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many pharmaceuticals and natural products.

Synthesis of Isoquinolone Derivatives: Through intramolecular cyclization reactions, this compound can serve as a precursor for the synthesis of substituted isoquinolones. For instance, treatment with a strong acid or a Lewis acid could potentially induce a cyclization reaction between the cyanomethyl group and the ortho position of the benzene (B151609) ring, followed by tautomerization to form the isoquinolone core.

Synthesis of Pyridinone and other Heterocycles: The reactive methylene (B1212753) group of the cyanomethyl moiety can participate in condensation reactions with various electrophiles. For example, reaction with β-dicarbonyl compounds or their equivalents in the presence of a base could lead to the formation of substituted pyridinone rings.

These cyclization strategies offer a powerful tool for the construction of complex heterocyclic systems from a relatively simple starting material.

| Starting Material | Potential Reagents/Conditions | Potential Heterocyclic Product |

| This compound | Strong Acid (e.g., PPA) or Lewis Acid | Substituted Isoquinolone |

| This compound | 1,3-Dicarbonyl compound, Base | Substituted Pyridinone |

Modifications of the Methoxybenzoate Ester and Ring System

The methoxybenzoate portion of the molecule also offers opportunities for chemical modification, both at the ester functionality and on the aromatic ring itself.

The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another handle for further derivatization. Transesterification reactions can also be employed to replace the methyl group with other alkyl or aryl groups, thereby modifying the physical and chemical properties of the molecule.

The benzene ring, activated by the electron-donating methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution reactions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation would be expected to occur primarily at the positions ortho and para to the strongly activating methoxy group and meta to the deactivating ester and cyanomethyl groups. This allows for the introduction of a wide range of substituents onto the aromatic core, further expanding the chemical diversity of the derivatives that can be accessed from this compound. For instance, a patent describes the sulfonation of the related methyl 2-methoxybenzoate (B1232891) at the 5-position. Another patent details the formylation of methyl 2-methoxybenzoate at the 5-position. hmdb.ca

| Reaction Type | Potential Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Position 3 or 5 |

| Halogenation | Br₂, FeBr₃ | Position 3 or 5 |

| Sulfonation | SO₃, H₂SO₄ | Position 5 guidechem.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Position 5 |

Advanced Analytical Characterization of Methyl 5 Cyanomethyl 2 Methoxybenzoate and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular structure, conformation, and intermolecular interactions of Methyl 5-(cyanomethyl)-2-methoxybenzoate.

A crystallographic study of this compound would elucidate the spatial orientation of its constituent groups. Key parameters to be determined would include the planarity of the benzene (B151609) ring and the torsion angles associated with the methoxy (B1213986), ester, and cyanomethyl substituents. This analysis would reveal the preferred conformation of the molecule in the solid state, which is influenced by steric and electronic effects. For instance, the relative orientation of the methoxy and ester groups with respect to the aromatic ring would be precisely defined.

Understanding the crystal packing is crucial for comprehending the solid-state properties of a compound. X-ray diffraction would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This would involve the identification and characterization of various non-covalent interactions that govern the supramolecular architecture. While the molecule lacks strong hydrogen bond donors, weak interactions such as C-H...O and C-H...N hydrogen bonds involving the methoxy, ester, and cyano groups, as well as C-H...π interactions with the aromatic ring, would likely play a significant role in the crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. High-resolution ¹H and ¹³C NMR would be fundamental for the structural confirmation of this compound.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the aromatic protons, the methoxy protons, the methyl ester protons, and the methylene (B1212753) protons of the cyanomethyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal, allowing for the complete assignment of the carbon framework, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the ester. For related methoxy-substituted aromatic compounds, the ¹³C chemical shift of the methoxy group can be indicative of its position on the aromatic ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 110 - 135 |

| Methoxy (OCH₃) | ~3.9 | ~56 |

| Ester (COOCH₃) | ~3.8 | ~52 |

| Methylene (CH₂) | ~3.7 | ~20 |

| Cyano (CN) | - | ~117 |

| Carbonyl (C=O) | - | ~166 |

| Aromatic C-O | - | ~160 |

| Aromatic C-C | - | 120 - 140 |

Note: These are approximate predicted values and would need to be confirmed by experimental data.

While significant tautomeric equilibria are not expected for this compound in its ground state, NMR spectroscopy can be employed to study dynamic processes such as restricted rotation around single bonds. For example, variable temperature NMR studies could reveal information about the rotational barrier of the methoxy or ester group. Tautomerism is more relevant in related heterocyclic systems, such as substituted benzimidazoles, where proton migration can lead to different tautomeric forms. semanticscholar.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. mdpi.com

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 205.21 g/mol . myskinrecipes.com Fragmentation patterns would be expected to involve the loss of characteristic neutral fragments such as the methoxy radical (•OCH₃), the methyl radical (•CH₃) from the ester, or the formyl radical (•CHO) after rearrangement. Analysis of these fragments would help to confirm the connectivity of the different functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₁H₁₁NO₃, the theoretical exact mass can be calculated with a high degree of precision.

The monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element. For this compound, this calculation is based on the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O. The theoretical exact mass of the neutral molecule is approximately 205.0739 g/mol . In positive-ion mode HRMS, the molecule is typically observed as a protonated species, [M+H]⁺, or may form adducts with other ions present in the mass spectrometer source, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

The high resolution and mass accuracy of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, allow for the differentiation between compounds with the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of this compound and distinguishing it from any potential isomeric impurities.

Table 1: Theoretical Exact Masses of this compound Adducts

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₂NO₃⁺ | 206.0817 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₃⁺ | 228.0637 |

| [M+K]⁺ | C₁₁H₁₁KNO₃⁺ | 244.0376 |

Fragmentation Pathway Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural insights through the analysis of its fragmentation patterns. When subjected to ionization techniques such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion of this compound will break apart in a predictable manner, yielding a series of fragment ions. The study of these fragmentation pathways is instrumental in confirming the connectivity of atoms within the molecule.

A plausible fragmentation pathway for this compound under EI conditions can be postulated based on the stability of the resulting fragments. The presence of the aromatic ring, the ester group, the methoxy group, and the cyanomethyl group all influence the fragmentation process.

Key fragmentation steps would likely include:

Loss of the methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of the methyl group (•CH₃) from the methoxy substituent: This would result in a resonance-stabilized cation.

Cleavage of the cyanomethyl group (•CH₂CN): This would generate a stable benzylic-type cation.

Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule from fragment ions is a characteristic process for many aromatic carbonyl compounds.

Rearrangement reactions: Intramolecular rearrangements can also occur, leading to the formation of characteristic fragment ions.

Table 2: Plausible Mass-to-Charge Ratios (m/z) and Corresponding Fragment Structures

| m/z (Proposed) | Proposed Fragment Ion Structure | Likely Fragmentation Pathway |

| 205 | [C₁₁H₁₁NO₃]⁺• | Molecular Ion |

| 174 | [C₁₀H₈NO₃]⁺ | Loss of •CH₃ from the methoxy group |

| 164 | [C₉H₆NO₃]⁺ | Loss of •CH₂CN |

| 146 | [C₉H₈NO₂]⁺ | Loss of •OCH₃ followed by loss of CO |

| 116 | [C₈H₆N]⁺ | Further fragmentation of the aromatic ring |

Vibrational Spectroscopy (FTIR) for Functional Group Confirmation and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features.

The analysis of the FTIR spectrum would focus on identifying the following characteristic vibrations:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene groups, appearing in the 3000-2850 cm⁻¹ range.

Nitrile (C≡N) stretching: A sharp and intense absorption band is expected in the 2260-2240 cm⁻¹ region.

Ester carbonyl (C=O) stretching: A strong, sharp peak typically found between 1750-1735 cm⁻¹. The conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The ester and ether linkages will produce strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 900-675 cm⁻¹ range, providing information about the substitution pattern.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2850 | Aliphatic C-H | Stretching |

| 2260-2240 | Nitrile (C≡N) | Stretching |

| 1750-1735 | Ester Carbonyl (C=O) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1300-1000 | C-O (Ester and Ether) | Stretching |

| 900-675 | Aromatic C-H | Out-of-plane Bending |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the separation of this compound from reaction byproducts, starting materials, and other impurities, as well as for the quantitative determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a highly suitable method for the analysis of this moderately polar compound. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A gradient elution, where the proportion of the organic solvent is gradually increased, can be employed to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will exhibit strong absorbance in the UV region.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. The compound would be vaporized in a heated injector and separated on a capillary column coated with a suitable stationary phase, such as a nonpolar or moderately polar polysiloxane. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of confirming the identity of the separated components based on their mass spectra.

Table 4: Summary of Chromatographic Techniques

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

| HPLC | C18 (Reverse-Phase) | Water/Acetonitrile or Water/Methanol | UV-Vis |

| GC | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | FID or MS |

Computational and Theoretical Investigations on Methyl 5 Cyanomethyl 2 Methoxybenzoate

Density Functional Theory (DFT) and Ab-initio Calculations

Density Functional Theory (DFT) and ab-initio methods are quantum mechanical approaches used to predict the properties of molecules from first principles. DFT, in particular, has become a standard tool due to its balance of accuracy and computational efficiency. These methods are employed to determine the molecule's most stable three-dimensional structure, its electronic charge distribution, and its orbital energies.

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For Methyl 5-(cyanomethyl)-2-methoxybenzoate, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose.

The conformational analysis involves studying the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. Key areas of conformational flexibility in this molecule include the rotation of the methoxy (B1213986) group, the entire methyl benzoate (B1203000) group, and the cyanomethyl side chain relative to the benzene (B151609) ring. The orientation of the methoxy and ester groups is particularly important, as steric and electronic effects will favor certain conformations. For instance, studies on similar molecules like anisole (B1667542) and methyl benzoate show that the methoxy group often prefers a planar orientation with the benzene ring to maximize resonance, though steric hindrance can cause it to twist. uwosh.edunist.gov A computational analysis would identify the global minimum energy conformer as well as other low-energy conformers that may exist in equilibrium.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents expected values based on DFT calculations of similar structures. Actual values would require specific computation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-O(methoxy) | ~1.36 Å |

| Bond Length | C(ring)-C(ester) | ~1.50 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | C(ring)-O-C(methyl) | ~118° |

| Bond Angle | O=C-O | ~125° |

| Dihedral Angle | C(ring)-C(ring)-O-C(methyl) | ~0° or ~180° (planar) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the electron-donating methoxy group and the aromatic ring are expected to contribute significantly to the HOMO, making the ring a likely site for electrophilic attack. Conversely, the electron-withdrawing ester and cyanomethyl groups are expected to lower the energy of the LUMO and concentrate its density, indicating these regions are susceptible to nucleophilic attack. DFT calculations can precisely map the spatial distribution of these orbitals and quantify their energy levels.

Table 2: Predicted Frontier Molecular Orbital Properties (Hypothetical Data) This table illustrates typical outputs from a DFT calculation for FMO analysis.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | High kinetic stability, low reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify a negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate a positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potential.

In this compound, the MEP map would be expected to show strong negative potential (red) around the electronegative oxygen atoms of the ester and methoxy groups, as well as the nitrogen atom of the cyano group. researchgate.net These sites represent the primary centers for hydrogen bonding and interactions with electrophiles. Positive potential (blue) would likely be concentrated on the hydrogen atoms, particularly those on the methyl groups. This analysis is invaluable for predicting non-covalent interactions and sites of chemical reactivity. researchgate.net

Table 3: Predicted Molecular Electrostatic Potential Regions (Hypothetical Data) This table categorizes different molecular regions by their expected electrostatic potential.

| Molecular Region | Functional Group | Predicted MEP | Reactivity Site |

|---|---|---|---|

| Carbonyl Oxygen | Ester | Strongly Negative (Red) | Electrophilic Attack / H-bond Acceptor |

| Cyano Nitrogen | Cyanomethyl | Strongly Negative (Red) | Electrophilic Attack / H-bond Acceptor |

| Methoxy Oxygen | Methoxy | Negative (Red/Orange) | Electrophilic Attack / H-bond Acceptor |

| Aromatic Ring | Benzene | Slightly Negative (Yellow/Green) | Variable |

| Methyl Hydrogens | Methoxy/Ester | Positive (Blue) | Nucleophilic Interaction |

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as its geometry is systematically changed. readthedocs.io This is often done by varying a specific coordinate, such as a bond length, angle, or dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.de The resulting plot of energy versus the chosen coordinate can reveal transition states, reaction barriers, and stable intermediates for a particular process.

For this compound, a PES scan could be used to investigate the rotational barrier of the methoxy or cyanomethyl groups. For example, by systematically rotating the C(ring)-C(ester) bond and calculating the energy at each increment, one could determine the energy barrier between different conformers. This information is crucial for understanding the molecule's dynamic behavior and the accessibility of different shapes that might be required for binding to a biological target.

Table 4: Hypothetical PES Scan for Methoxy Group Rotation This table shows hypothetical energy changes as the C-C-O-C dihedral angle is varied.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.0 | Stable (Planar) |

| 30 | 1.2 | - |

| 60 | 3.5 | - |

| 90 | 4.5 | Transition State |

| 120 | 3.5 | - |

| 150 | 1.2 | - |

| 180 | 0.2 | Stable (Planar) |

Molecular Modeling and Docking Studies for Theoretical Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ui.ac.id This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction. researchgate.net

A docking study of this compound would involve several steps. First, the 3D structure of the compound, optimized using methods like DFT, is prepared. Next, a protein target is selected, and its binding site is defined. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. The results are typically reported as a binding energy (in kcal/mol), with more negative values indicating a stronger, more favorable interaction.

The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. unsoed.ac.id For this compound, the ester and cyano groups could act as hydrogen bond acceptors, while the methoxy-substituted benzene ring could engage in hydrophobic and aromatic interactions. These theoretical studies can generate hypotheses about the compound's potential biological activity and guide the design of more potent analogues.

Table 5: Hypothetical Molecular Docking Results against a Protein Kinase Active Site This table presents a sample output from a molecular docking simulation.

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Tyrosine Kinase (PDB: XXXX) |

| Binding Energy | -7.8 kcal/mol |

| Key Interacting Residues | Lys721, Met769, Glu738, Ala719 |

| Types of Interactions | Hydrogen bond with Glu738 (via ester oxygen) |

| Hydrophobic interaction with Ala719 (via methyl groups) | |

| π-π stacking with a Phenylalanine residue (via benzene ring) |

Structure Reactivity Relationships and Design Principles for Methyl 5 Cyanomethyl 2 Methoxybenzoate Analogs

Impact of Substituent Effects on Reaction Selectivity and Yield

The substituents on the benzene (B151609) ring of Methyl 5-(cyanomethyl)-2-methoxybenzoate analogs govern the regioselectivity and rate of chemical transformations, particularly in electrophilic aromatic substitution (EAS) reactions. The inherent properties of the methoxy (B1213986) (-OCH₃), ester (-COOCH₃), and cyanomethyl (-CH₂CN) groups dictate the outcome of such reactions.

The methoxy group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. youtube.comlibretexts.org Conversely, the methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. youtube.comstackexchange.com This dichotomy in directing effects means that the position of electrophilic attack on a polysubstituted ring is determined by the synergistic or antagonistic effects of all substituents present. fiveable.melibretexts.org For instance, in the nitration of toluene (B28343), an activated ring, the reaction yields primarily ortho and para products, whereas deactivated rings favor meta substitution. libretexts.org

The influence of substituents on reaction yield is clearly demonstrated in studies of related compounds. For example, the reactivity of benzoquinone derivatives with thiols is significantly enhanced by electron-withdrawing substituents. The reaction rate constant for a chlorine-substituted benzoquinone was found to be 132 times higher than that for a methyl-substituted analog, highlighting the profound impact of electronic effects on reaction kinetics. nih.govcdc.gov

In syntheses involving cyanomethyl indane derivatives, it was observed that phenylacetonitrile (B145931) substrates featuring electron-poor aromatic rings (due to resonance or inductive effects) provided higher product yields than those with electron-rich rings. nih.gov This indicates that substituents that stabilize anionic intermediates can significantly improve reaction efficiency.

Furthermore, steric hindrance from bulky substituents can dramatically alter reaction selectivity. A notable example is the reductive cyclisation of 2-cyanomethyl-3-nitrobenzoates. Increasing the steric bulk at the methylene (B1212753) bridge between the ring and the cyano group can switch the reaction pathway from the intended nitrile reduction to an unintended reduction of the ester group.

| Substituent | Electronic Effect | Observed Impact on Yield/Reactivity | Reference Example |

|---|---|---|---|

| -Cl (on ring) | Electron-Withdrawing | Significantly increased reaction rate with thiols | Chlorine-substituted benzoquinones nih.govcdc.gov |

| -CH₃ (on ring) | Electron-Donating | Decreased reaction rate with thiols | Methyl-substituted benzoquinones nih.govcdc.gov |

| Electron-poor Phenyl (on acetonitrile) | Electron-Withdrawing | Higher yields in Pd-catalyzed couplings | Synthesis of cyanomethyl indanes nih.gov |

| Electron-rich Phenyl (on acetonitrile) | Electron-Donating | Lower yields in Pd-catalyzed couplings | Synthesis of cyanomethyl indanes nih.gov |

Stereochemical Control in the Synthesis of Related Methoxybenzoates

While this compound is an achiral molecule, the synthesis of chiral analogs requires precise control over stereochemistry. The introduction of stereocenters into related methoxybenzoate structures is a key strategy for exploring three-dimensional structure-activity relationships.

One powerful method for achieving stereochemical control is through the use of biocatalysts. For example, Rieske dearomatizing dioxygenases can catalyze the regio- and stereoselective dihydroxylation of benzoate derivatives. This enzymatic process can lead to the formation of chiral cis-dihydrodiols, which are valuable building blocks for further synthesis. The regioselectivity of such reactions has been shown to correlate positively with the size of the substituent on the benzoate ring, illustrating a form of substrate-controlled stereoselection.

In more traditional organic synthesis, stereochemical outcomes can be dictated by the existing structural features of the molecule. For instance, in the synthesis of complex molecules, fused ring systems can prevent the pyramidal inversion of atoms like oxygen, rendering them stereogenic. nih.gov The generation of an oxonium ion intermediate within a rigid framework can lead to a diastereoselective reaction, where the stereochemistry of the product is controlled by the precursor's existing carbon stereocenters. nih.gov

Furthermore, in reactions such as catalytic oxidative ligand transfer, the use of chiral catalysts can induce enantioselectivity. The disparity in enantiocontrol observed in the formation of different products from the same reaction mixture can confirm the operation of distinct mechanistic pathways, each with its own stereochemical course. acs.org The geometry of substrates, such as the use of a cis-styryl homoallylic iodide, can also influence the diastereomeric ratio of the final products, suggesting the involvement of intermediates susceptible to isomerization. acs.org

Electronic and Steric Influence on Molecular Properties and Reactivity

Electronic Influence: The electronic landscape of the molecule is shaped by the interplay between the electron-donating methoxy group and the electron-withdrawing ester and cyanomethyl groups. stackexchange.com The methoxy group enriches the benzene ring with electron density, making it more nucleophilic and reactive towards electrophiles, particularly at the ortho and para positions. libretexts.org Conversely, the ester group deactivates the ring, reducing its nucleophilicity. stackexchange.com This electronic push-pull relationship modulates the reactivity of both the aromatic ring and the functional groups themselves. For example, increased electron density on the carbonyl carbon of the ester, influenced by ring substituents, can affect its susceptibility to nucleophilic attack. learncbse.in

Steric Influence: Steric effects, which arise from the spatial arrangement of atoms, play a critical role in dictating reaction outcomes. numberanalytics.com The presence of bulky substituents can hinder the approach of reagents to a reaction center, a phenomenon known as steric hindrance. numberanalytics.com For example, the increased bulk of a tert-butyl group compared to a methyl group on a benzene ring significantly hinders attack at the adjacent ortho-sites, thereby increasing the proportion of the para-substituted product in electrophilic substitution reactions. libretexts.org In some cases, steric effects of bulky substituents can noticeably affect the equilibrium geometry of rings within a molecule, increasing their conformational flexibility. researchgate.net

The combined influence of these effects determines the feasibility and outcome of synthetic transformations. For instance, Friedel-Crafts reactions are often hindered if the benzene ring is strongly deactivated by electron-withdrawing groups. libretexts.org Therefore, the sequence of reactions in a multi-step synthesis is critical; activating, ortho, para-directing groups are often installed before deactivating groups to ensure desired regioselectivity and reactivity. fiveable.melibretexts.org

| Functional Group | Electronic Effect (on Ring) | Directing Effect (EAS) | Steric Effect | Predicted Influence on Reactivity |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Activating (Resonance) | Ortho, Para | Moderate | Increases ring reactivity; can hinder adjacent sites. |

| -COOCH₃ (Methyl Ester) | Deactivating (Inductive/Resonance) | Meta | Moderate | Decreases ring reactivity; influences carbonyl chemistry. |

| -CH₂CN (Cyanomethyl) | Weakly Deactivating (Inductive) | Ortho, Para | Moderate | Slightly decreases ring reactivity; provides a reactive nitrile group. |

Strategic Applications and Future Research Directions

Advancements in Green Chemistry Syntheses of Methoxybenzoates

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of methoxybenzoates. Research is actively pursuing more sustainable and efficient methods, with a focus on catalytic systems and solvent-free methodologies.

Catalytic Systems and Solvent-Free Methodologies

Traditional methods for the synthesis of methoxybenzoates often rely on stoichiometric reagents and volatile organic solvents, leading to significant waste generation. Modern approaches are shifting towards the use of heterogeneous and reusable catalysts, as well as reaction conditions that minimize or eliminate the need for conventional solvents.

One promising area is the use of solid acid catalysts, such as those based on zirconium and titanium oxides. These catalysts offer high activity and selectivity in esterification reactions and can be easily separated from the reaction mixture and reused, thereby reducing waste and processing costs. While specific applications to Methyl 5-(cyanomethyl)-2-methoxybenzoate are still under exploration, the successful use of these catalysts for other benzoate (B1203000) derivatives suggests a strong potential for adaptation.

Microwave-assisted organic synthesis (MAOS) represents another significant advancement in green chemistry. ajrconline.orgindexcopernicus.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. ajrconline.org The synthesis of various heterocyclic compounds and esterification reactions have been successfully demonstrated using this technology, suggesting its applicability to the synthesis of this compound and its derivatives. ajrconline.org

Phase-transfer catalysis (PTC) is another powerful technique that aligns with the principles of green chemistry. crdeepjournal.orgdalalinstitute.comijirset.com PTC facilitates reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), often eliminating the need for harsh solvents and enabling the use of aqueous or minimal solvent systems. crdeepjournal.orgdalalinstitute.com This methodology has been effectively used for the alkylation of arylacetonitriles, a key transformation in the synthesis of compounds like this compound. researchgate.net

| Catalytic System/Methodology | Key Advantages in Methoxybenzoate Synthesis | Potential for Solvent-Free Conditions |

| Solid Acid Catalysts (e.g., Zr/Ti-based) | Reusability, ease of separation, reduced corrosion. | High potential in gas-phase or high-temperature liquid-phase reactions. |

| Microwave-Assisted Synthesis (MAOS) | Drastically reduced reaction times, improved yields, energy efficiency. | Excellent potential, many reactions can be run neat or on solid supports. |

| Phase-Transfer Catalysis (PTC) | Use of inexpensive and environmentally benign solvents (e.g., water), milder reaction conditions. | Can reduce the need for organic solvents but is not strictly solvent-free. |

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity for C-C and C-N bond formation. | Often requires organic solvents, but advancements are being made in aqueous-phase catalysis. |

This compound as a Versatile Building Block in Complex Organic Synthesis

The presence of multiple reactive sites—the cyanomethyl group, the aromatic ring, and the ester functionality—makes this compound a highly versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. myskinrecipes.com

The cyanomethyl group is a particularly valuable functional handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form a variety of heterocyclic systems. The adjacent methylene (B1212753) group is acidic and can be deprotonated to form a carbanion, which can then be alkylated or acylated, allowing for the introduction of further molecular complexity.

Recent research has highlighted the utility of cyanomethyl benzoates in palladium-catalyzed tandem reactions. For instance, the reaction of cyanomethyl benzoates with arylboronic acids can lead to the selective synthesis of oxazoles and isocoumarins, which are important scaffolds in medicinal chemistry. researchgate.net This demonstrates the potential of this compound to serve as a precursor for a diverse range of bioactive heterocyclic compounds. amanote.com

Furthermore, arylacetonitriles, the core structure of the cyanomethyl moiety attached to the benzoate ring, are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. The ability to further functionalize the aromatic ring of this compound opens up possibilities for creating libraries of compounds for biological screening.

Potential in Materials Science Research (e.g., Nonlinear Optical Properties of Related Methoxybenzoates)

The field of materials science is constantly in search of new organic molecules with unique electronic and optical properties. The structure of this compound, with its electron-donating methoxy (B1213986) group and electron-withdrawing cyanomethyl group attached to a π-conjugated benzene (B151609) ring, is characteristic of a "push-pull" system. Such systems are known to exhibit significant second-order nonlinear optical (NLO) properties. optica.orgnih.govipme.runih.govacs.org

NLO materials are crucial for a range of technological applications, including optical data storage, signal processing, and telecommunications. ipme.ru The efficiency of an NLO material is related to its molecular hyperpolarizability (β), which is enhanced in molecules with strong intramolecular charge transfer from a donor to an acceptor group through a conjugated system. ipme.ru

While direct experimental measurements of the NLO properties of materials derived from this compound have yet to be reported, computational studies on similar donor-acceptor substituted benzene derivatives suggest significant potential. analis.com.myresearchgate.netajrconline.org Future research could focus on the synthesis of polymers or crystalline materials incorporating this moiety to explore their NLO response. The ability to tune the electronic properties by modifying the substituents on the aromatic ring provides a clear pathway for the rational design of novel NLO materials.

| Donor Group | Acceptor Group | Conjugated System | Potential NLO Application |

| Methoxy (-OCH₃) | Cyanomethyl (-CH₂CN) | Benzene Ring | Second-Harmonic Generation (SHG) |

| Methoxy (-OCH₃) | Cyanomethyl (-CH₂CN) | Benzene Ring | Electro-Optic Modulation |

| Methoxy (-OCH₃) | Cyanomethyl (-CH₂CN) | Benzene Ring | Optical Switching |

Emerging Methodologies and Automation in Chemical Synthesis for the Compound

The synthesis of fine chemicals and pharmaceutical intermediates is being revolutionized by the adoption of emerging methodologies such as flow chemistry and automated high-throughput synthesis. rsc.orgnih.govillinois.edu These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, higher yields, and the ability to rapidly screen and optimize reaction conditions. acs.org

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, is particularly well-suited for the synthesis of benzoate esters. ambeed.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time can lead to cleaner reactions and higher purity products. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes.

Automated synthesis platforms, often coupled with high-throughput screening, are accelerating the discovery of new molecules with desired properties. rsc.orgwikipedia.org By leveraging robotics and computational algorithms, researchers can rapidly synthesize and test large libraries of compounds derived from a common building block like this compound. rsc.org This approach is particularly valuable in drug discovery and materials science, where the exploration of a large chemical space is often necessary to identify lead candidates. The modular nature of automated synthesis, which often relies on a "building block" strategy, is a perfect fit for a versatile molecule like this compound. illinois.edu

Q & A

Q. Analytical Techniques :

- HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water 70:30) .

- ¹H NMR : Key peaks: δ 3.89 (s, OCH₃), δ 4.72 (s, CH₂CN), δ 8.21 (d, aromatic H) .

- IR : Strong absorbance at 2240 cm⁻¹ (C≡N stretch) .

What are the key challenges in stabilizing this compound under varying pH and temperature conditions?

Q. Advanced

Q. Advanced

Q. Example Reaction :

What contradictions exist in the literature regarding the biological activity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.